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Compound of Interest

Compound Name:
5-Chloro-[1,2,4]triazolo[1,5-

a]pyridine

Cat. No.: B2429032 Get Quote

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-triazolo[1,5-a]pyridine

Derivatives

Introduction: The Versatile Scaffold of Triazolo[1,5-
a]pyridine
Thetriazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal

chemistry, recognized for its structural resemblance to purine nucleosides. This bioisosteric

relationship allows these compounds to interact with a wide array of biological targets, leading

to a diverse range of pharmacological activities. The introduction of a chlorine atom at the 5-

position creates the 5-Chloro-triazolo[1,5-a]pyridine core, a key intermediate that not only

modulates the electronic properties of the ring system but also serves as a versatile synthetic

handle for further structural modifications. This guide provides a comprehensive overview of

the significant biological activities reported for derivatives of this scaffold, offering insights into

their mechanisms of action, structure-activity relationships, and the experimental protocols

used for their evaluation.

The 5-Chloro-triazolo[1,5-a]pyridine Core
The foundational structure for this class of compounds is the bicyclic heteroaromatic system

shown below. The chlorine atom at the C5 position is crucial for many synthetic strategies,
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allowing for nucleophilic substitution reactions to introduce a variety of functional groups,

thereby enabling the exploration of chemical space and the optimization of biological activity.

Caption: The core chemical structure of 5-Chloro-triazolo[1,5-a]pyridine.

Diverse Biological Profile
Derivatives of the triazolopyridine and the closely related triazolopyrimidine scaffolds have

been extensively investigated, revealing a broad spectrum of biological activities. These include

anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.

Anticancer Activity
The search for novel anticancer agents has led to the synthesis and evaluation of numerous

triazolo[1,5-a]pyridine and pyrimidine derivatives. These compounds often act by interfering

with critical cellular processes required for cancer cell growth and proliferation.

Mechanism of Action: A notable mechanism for this class of compounds is the inhibition of

tubulin polymerization. Certaintriazolo[1,5-a]pyrimidine derivatives have been shown to

promote tubulin polymerization, yet they do not compete with paclitaxel for its binding site.

Instead, they inhibit the binding of vinca alkaloids to tubulin, suggesting a unique mechanism of

action. Furthermore, some derivatives have demonstrated the ability to overcome multidrug

resistance, a major challenge in cancer chemotherapy. Other studies ontriazolo[1,5-

a]pyridinylpyridines have shown that potent compounds can affect signaling pathways such as

the AKT pathway, which is crucial for cell survival and proliferation.

Selected Anticancer Data: The antiproliferative activity of these derivatives has been evaluated

against various human cancer cell lines.
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Compound Class Target Cell Lines IC50 Values Reference

7-anilino-5-methyl-

triazolo[1,5-

a]pyrimidines

Bel-7402 (Liver

Cancer), HT-1080

(Fibrosarcoma)

6.1 µM - 12.3 µM

triazolo[1,5-

a]pyridinylpyridines

HCT-116, U-87 MG,

MCF-7

Potent Activity

Reported

5-(benzylthio)-4H-

1,2,4-triazol-3-

yl)pyridine

B16F10 (Murine

Melanoma)
41.12 µM - 61.11 µM

Experimental Workflow: Anticancer Screening A typical workflow for screening potential

anticancer compounds involves a multi-stage process, starting from initial cytotoxicity assays to

more detailed mechanistic studies.

Caption: A generalized workflow for the screening of novel anticancer agents.

Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria necessitates the development of new

antimicrobial agents. Triazolo[1,5-a]pyrimidine derivatives, synthesized under green chemistry

conditions, have shown promising activity against both standard and MDR bacterial strains.

Spectrum of Activity: These compounds have demonstrated efficacy against a range of Gram-

positive and Gram-negative bacteria. Notably, some derivatives exhibit better Minimum

Inhibitory Concentration (MIC) values against MDR strains like Methicillin-resistant

Staphylococcus aureus (MRSA) and Klebsiella pneumoniae when compared to conventional

antibiotics. The results from Minimum Bactericidal Concentration (MBC) tests suggest that

these compounds are often bacteriostatic in nature.

Selected Antimicrobial Data:
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Compound
Class

Target
Organism

Activity Metric Result Reference

triazolo[1,5-

a]pyrimidines

bearing amino

acid moiety

MDR K.

pneumoniae
MIC

Substantial

Activity

triazolo[1,5-

a]pyrimidines

bearing amino

acid moiety

MRSA MIC
Substantial

Activity

Pyrazolo[1,5-

a]pyrimidine

derivative 11

S. aureus, P.

aeruginosa, E.

coli

Inhibition Zone 22-24 mm

Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and developing effective anti-

inflammatory agents with fewer side effects remains a key research goal. Derivatives of 1,2,4-

triazolo[1,5-a]pyridines have been synthesized and shown to possess significant anti-

inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of many non-steroidal anti-inflammatory

drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Some

1,2,4-triazole derivatives have been designed as selective COX-2 inhibitors, which is

advantageous as it reduces the gastrointestinal side effects associated with non-selective COX

inhibition. In vivo studies using carrageenan-induced inflammation models have confirmed that

certain triazolo[1,5-a]pyridine derivatives exhibit anti-inflammatory effects comparable to

standard drugs like indomethacin. Additionally, some of these compounds have demonstrated

antioxidant properties, contributing to their overall anti-inflammatory profile.

Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs (AEDs)

with improved efficacy and safety profiles is ongoing. Triazolopyrimidine derivatives have

emerged as a promising scaffold for developing new anticonvulsants.
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Mechanism of Action: The anticonvulsant activity of many of these compounds is believed to be

mediated through the enhancement of GABAergic neurotransmission, similar to

benzodiazepines. Studies have confirmed the involvement of GABA-A receptors, specifically

the benzodiazepine (BZD) binding site, in the activity of potent triazolopyrimidine derivatives.

This interaction was further supported by molecular docking studies.

Preclinical Evaluation: The anticonvulsant potential of these compounds is typically evaluated

in rodent models of seizures, primarily the maximal electroshock (MES) and the

pentylenetetrazole (PTZ)-induced seizure tests. The MES model is indicative of activity against

generalized tonic-clonic seizures, while the PTZ model is used to identify compounds effective

against absence seizures.

Selected Anticonvulsant Data:

Compound Class Seizure Model ED50 (mg/kg) Reference

Triazolopyrimidine 6d MES 15.8

Triazolopyrimidine 6d PTZ 14.1

3-Amido-7-(2,6-

dichlorobenzyl)-6-

methyltriazolo[4,3-

b]pyridazine 4b

PTZ 91.1

3-Amido-7-(2,6-

dichlorobenzyl)-6-

methyltriazolo[4,3-

b]pyridazine 4b

Strychnine-induced 62.9

Experimental Protocols
Protocol 1: MTT Assay for In Vitro Anticancer Activity
Evaluation
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell

viability and proliferation.
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Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes

that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple,

insoluble formazan product. The amount of formazan produced is directly proportional to the

number of living cells.

Step-by-Step Methodology:

Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a

density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for

24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds (5-Chloro-triazolo[1,5-

a]pyridine derivatives) in culture medium. After 24 hours, remove the old medium from the

wells and add 100 µL of the medium containing the test compounds at various

concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a

solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan

crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-

570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the compound concentration to determine

the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.
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Step-by-Step Methodology:

Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight in an

appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial

suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x

10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5

CFU/mL in the test wells.

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of

the test compounds in the broth medium. The concentration range should be sufficient to

span the expected MIC.

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted

compounds. Include a positive control well (broth + inoculum, no compound) and a negative

control well (broth only).

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of the compound at which there is no visible growth (no turbidity)

compared to the positive control. The results can also be read using a plate reader at 600

nm.

Conclusion
The 5-Chloro-triazolo[1,5-a]pyridine scaffold
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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